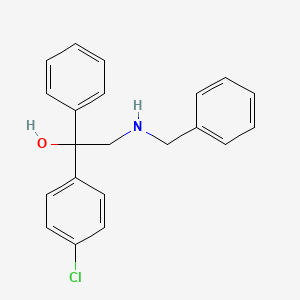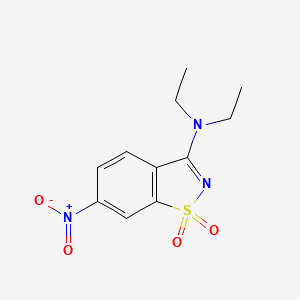
N,N'-1,6-hexanediylbis(2-phenoxybutanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,6-hexanediylbis(2-phenoxybutanamide), commonly known as HDBA, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. HDBA is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
科学研究应用
HDBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, HDBA has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, HDBA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, HDBA has been used as a ligand for the synthesis of metal complexes with catalytic activity.
作用机制
The mechanism of action of HDBA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, HDBA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
HDBA has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, HDBA has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models of inflammatory diseases. These effects are believed to be mediated by the inhibition of specific enzymes or proteins, as mentioned earlier.
实验室实验的优点和局限性
One advantage of using HDBA in laboratory experiments is its well-established synthesis method, which allows for the production of pure HDBA in large quantities. Additionally, HDBA has been extensively studied in the literature, and its properties and effects are well-documented. However, one limitation of using HDBA in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on HDBA. One area of interest is the development of novel HDBA-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the investigation of HDBA as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of HDBA and its potential toxicity.
合成方法
The synthesis of HDBA involves the reaction of 2-phenoxybutyric acid with hexamethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure HDBA. This synthesis method has been well-established in the literature and has been used in various research studies.
属性
IUPAC Name |
2-phenoxy-N-[6-(2-phenoxybutanoylamino)hexyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-3-23(31-21-15-9-7-10-16-21)25(29)27-19-13-5-6-14-20-28-26(30)24(4-2)32-22-17-11-8-12-18-22/h7-12,15-18,23-24H,3-6,13-14,19-20H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFQVALQHPKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCCCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4888499.png)

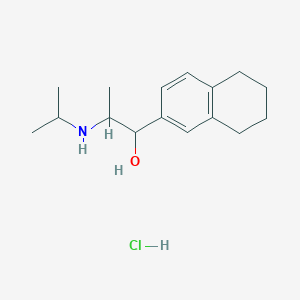
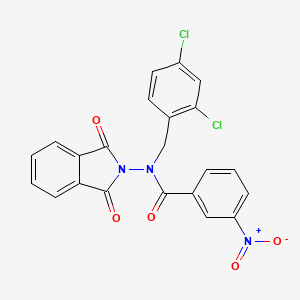
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
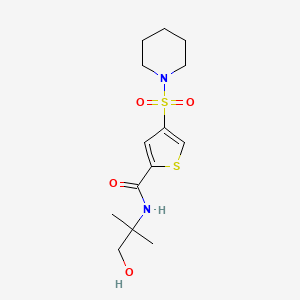
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4888575.png)
![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)
